![molecular formula C19H12O5 B5228563 3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione](/img/structure/B5228563.png)
3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione
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Overview
Description
3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione, also known as AHMD, is a synthetic compound that has been studied for its potential use in various scientific research applications. AHMD belongs to the anthraquinone family of compounds and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione is not well understood. However, studies have shown that 3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione may also modulate the activity of certain signaling pathways that are involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione has been shown to have various biochemical and physiological effects. Studies have shown that 3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione may also modulate the activity of certain signaling pathways that are involved in inflammation and neurodegeneration. 3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione has also been shown to have antioxidant properties and may protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. 3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione is also relatively stable and can be stored for long periods of time. However, one of the limitations of using 3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione in lab experiments is that its mechanism of action is not well understood. This makes it difficult to design experiments that can fully elucidate its effects.
Future Directions
There are several future directions for the study of 3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione. One direction is to further investigate its mechanism of action. This may involve the use of advanced techniques such as proteomics and metabolomics. Another direction is to study the potential use of 3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione in combination with other compounds for the treatment of cancer and other diseases. Finally, the development of new synthetic methods for the synthesis of 3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione may lead to the discovery of new compounds with even greater potential for scientific research applications.
Conclusion:
In conclusion, 3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione is a synthetic compound that has been studied for its potential use in various scientific research applications. 3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione has been shown to have anti-cancer properties and may also have anti-inflammatory and neuroprotective effects. The synthesis of 3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione is a complex process that requires expertise in organic chemistry. While 3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione has several advantages for use in lab experiments, its mechanism of action is not well understood, which presents a limitation for its use. However, further research into the mechanism of action and potential applications of 3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione may lead to the discovery of new compounds with even greater potential for scientific research.
Synthesis Methods
The synthesis of 3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione involves the condensation of 2-acetylfuran and 1,4-benzoquinone in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions to yield 3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione. The synthesis of 3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione has been studied for its potential use in various scientific research applications. One of the most promising applications of 3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione is in the field of cancer research. 3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione has been shown to have anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. 3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
properties
IUPAC Name |
3-acetyl-5-hydroxy-2-methylnaphtho[2,3-g][1]benzofuran-6,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O5/c1-8(20)14-9(2)24-19-12(14)7-13(21)15-16(19)18(23)11-6-4-3-5-10(11)17(15)22/h3-7,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYGZXCMOLFZEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C3C(=C2O1)C(=O)C4=CC=CC=C4C3=O)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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